molecular formula C17H19BrN2O3S B5102309 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

Cat. No. B5102309
M. Wt: 411.3 g/mol
InChI Key: NKZHJHIHWPERPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as BMS-986205, is a small molecule drug that has gained attention in recent years for its potential application in treating various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is a selective inhibitor of the human TGF-β receptor kinase, which plays a crucial role in TGF-β signaling. TGF-β signaling is involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. Aberrant TGF-β signaling has been implicated in various diseases, including cancer, autoimmune disorders, and viral infections.
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide inhibits TGF-β signaling by binding to the ATP-binding site of the TGF-β receptor kinase and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the suppression of cellular processes involved in disease pathogenesis.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the disease being treated. In cancer treatment, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to suppress tumor growth, inhibit angiogenesis, and enhance the immune response to tumors. In autoimmune disorders, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to reduce inflammation, fibrosis, and autoantibody production. In viral infections, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit viral replication, enhance the immune response to viruses, and reduce liver fibrosis in HBV-infected mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide for lab experiments is its selectivity for the human TGF-β receptor kinase. This allows for the specific inhibition of TGF-β signaling and the study of its effects on various cellular processes. Another advantage is its ability to penetrate cell membranes and inhibit intracellular signaling pathways.
One of the main limitations of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide for lab experiments is its potential off-target effects on other kinases and cellular processes. This can lead to unintended consequences and make it difficult to interpret the results of experiments. Another limitation is its low solubility in aqueous solutions, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for the study of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One direction is the further optimization of its chemical structure to improve its selectivity and efficacy. Another direction is the study of its effects on other cellular processes and diseases, such as fibrosis, wound healing, and neurodegeneration. Additionally, the combination of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide with other drugs or immunotherapies may enhance its therapeutic potential in cancer and autoimmune disorders. Finally, the development of more efficient and effective methods for administering N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in vivo may expand its potential application in clinical settings.

Synthesis Methods

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide was first synthesized by Bristol-Myers Squibb (BMS) as a selective inhibitor of the human TGF-β receptor kinase. The synthesis method involves a series of chemical reactions, starting with the reaction between 3-bromoaniline and N-methyl-N-(phenylethyl)amine to form N-(3-bromophenyl)-N-(phenylethyl)methylamine. This intermediate is then reacted with methylsulfonyl chloride to form N-(3-bromophenyl)-N-(methylsulfonyl)-N-(phenylethyl)methylamine. The final step involves the reaction between this intermediate and glycine methyl ester to form N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been studied extensively for its potential application in treating various diseases. One of the main areas of research has been in cancer treatment, as TGF-β signaling plays a crucial role in tumor growth and metastasis. Studies have shown that N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can inhibit TGF-β signaling and suppress tumor growth in various cancer cell lines and animal models.
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been studied for its potential application in treating autoimmune disorders, such as systemic sclerosis and rheumatoid arthritis. TGF-β signaling plays a key role in the pathogenesis of these diseases, and N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit TGF-β signaling and reduce inflammation in animal models.
In addition, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has shown promising results in treating viral infections, such as respiratory syncytial virus (RSV) and hepatitis B virus (HBV). TGF-β signaling has been shown to promote viral replication and inhibit the immune response to viral infections, and N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit TGF-β signaling and enhance the immune response to viral infections.

properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZHJHIHWPERPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.